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molecular formula C10H11NO2 B1590163 Allyl 4-aminobenzoate CAS No. 62507-78-2

Allyl 4-aminobenzoate

Cat. No. B1590163
M. Wt: 177.2 g/mol
InChI Key: RCLUGZNGGNESST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05439925

Procedure details

50 ml of allyl alcohol are introduced into a round-bottomed flask, 750 mg (22 mmol) of sodium are added in small portions and the mixture is stirred until the metal has reacted completely. 30.2 g (0.2 mol) of ethyl 4-aminobenzoate, dissolved in 200 ml of allyl alcohol, are then introduced and the mixture is heated to reflux and distilled until 180 ml of distillate have been obtained. The reaction medium is evaporated, the residue is taken up with water and ethyl ether and the organic phase is separated after settling has taken place, dried over magnesium sulphate and evaporated. The residue obtained is ground in 200 ml of hexane and filtered off. 29 g (82%) of allyl ester, melting point 48°-50° C., are collected.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1.[CH2:14](O)C=C>CCCCCC>[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH:11]=[CH2:14])=[O:8])=[CH:12][CH:13]=1 |^1:0|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=C)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred until the metal
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reacted completely
ADDITION
Type
ADDITION
Details
are then introduced
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
distilled until 180 ml of distillate
CUSTOM
Type
CUSTOM
Details
have been obtained
CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated
CUSTOM
Type
CUSTOM
Details
the organic phase is separated after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
29 g (82%) of allyl ester, melting point 48°-50° C., are collected

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C(=O)OCC=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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